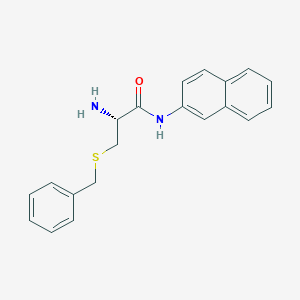

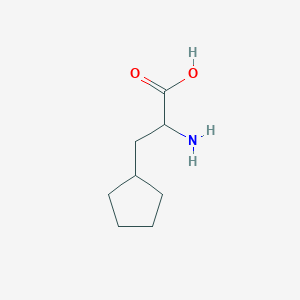

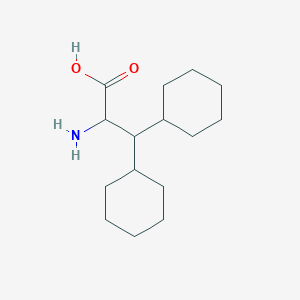

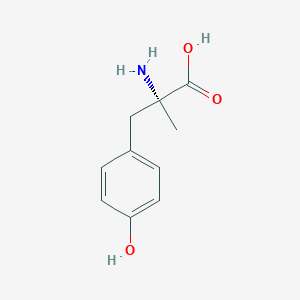

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Übersicht

Beschreibung

“®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” is an organic compound that belongs to the class of D-alpha-amino acids . These are alpha amino acids which have the D-configuration of the alpha-carbon atom .

Synthesis Analysis

The synthesis of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” has been reported in the literature . For instance, the synthesis of 2-methoxyphenols derivatives involved condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .Molecular Structure Analysis

The molecular structure of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” has been studied using methods such as molecular docking and MP2 calculations . The equilibrium geometry, various bonding features, and harmonic vibrational wavenumber of these compounds have been computed by MP2 method .Chemical Reactions Analysis

The chemical reactions of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” have been studied. For example, amides, which are similar in structure, undergo various reactions such as acidic and basic hydrolysis, and reduction to form amines .Physical And Chemical Properties Analysis

Phenolic compounds, which are similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid”, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes and Environmental Applications

A study by Qutob et al. (2022) explores the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), revealing the generation of various by-products, including hydroquinone and 4-aminophenol, which are chemically related to the compound . This research underscores the potential environmental applications of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid in treating water contaminants through AOP systems, thus contributing to environmental sustainability and public health safety (Qutob et al., 2022).

Chromatographic Techniques in Analytical Chemistry

Jandera (2011) reviews the application of hydrophilic interaction chromatography (HILIC) in separating polar, weakly acidic, or basic samples, including drugs and natural compounds. The study mentions the enhancement of ionization in mass spectrometry by HILIC mobile phases, which often contain organic solvents like acetonitrile. This review indicates the significance of compounds like (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid in improving analytical methodologies for detecting and analyzing complex biological samples (Jandera, 2011).

Antioxidant Activities in Food and Health

Shahidi and Chandrasekara (2010) discuss the antioxidant activities of hydroxycinnamic acids, including derivatives similar to the compound of interest. Their research highlights the role of these compounds in scavenging harmful radicals and reducing the risk of chronic diseases. The structural effects on the potency of antioxidant activity suggest the potential health benefits of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid in food and nutritional sciences, offering insights into its use in developing health-promoting food additives (Shahidi & Chandrasekara, 2010).

Conformational Analysis in Peptide Research

Schreier et al. (2012) review the applications of the spin label amino acid TOAC in studying peptides, showcasing its utility in analyzing peptide secondary structure and dynamics. This research demonstrates the relevance of amino acid derivatives, including (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, in advancing our understanding of peptide behavior and function, which is crucial for developing therapeutic agents and understanding biological mechanisms (Schreier et al., 2012).

Safety And Hazards

The safety data sheet for compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions for compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” could involve further investigation into their potential therapeutic and agrochemical applications . For instance, retinoids have been investigated extensively for their use in cancer prevention and treatment .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

CAS RN |

672-86-6 | |

| Record name | Metirosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METYROSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7510J153OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.